molecular formula C16H16FN3O2S B5873634 4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE

4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B5873634
M. Wt: 333.4 g/mol
InChI Key: BFIWAXGGISAHGJ-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzimidazole moiety, a fluorine atom, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, affecting their function. The fluorine atom may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)urea
  • 4-Fluoro-3-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline
  • N-(4-Fluorophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine

Uniqueness

4-FLUORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both a fluorine atom and a benzenesulfonamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-19(23(21,22)13-9-7-12(17)8-10-13)11-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWAXGGISAHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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